molecular formula C11H16N2O2S B4889510 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea

1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea

Cat. No.: B4889510
M. Wt: 240.32 g/mol
InChI Key: OILLCZNPMFNPJM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenyl groups could enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-ethyl)-3-phenyl-thiourea
  • 1-(2-Ethoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
  • 1-(2-Methoxy-ethyl)-3-(4-chloro-phenyl)-thiourea

Uniqueness

1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea is unique due to the presence of both methoxy and phenyl groups, which may confer distinct chemical properties and biological activities compared to other thioureas. These functional groups can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILLCZNPMFNPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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